Cyclohexyl (4-nitrophenyl) Carbonate
Overview
Description
Cyclohexyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C13H15NO5. It is known for its unique structure, which includes a cyclohexyl group and a nitrophenyl group connected by a carbonate linkage. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl (4-nitrophenyl) carbonate can be synthesized through the reaction of cyclohexanol with 4-nitrophenyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: The major products are cyclohexyl-substituted derivatives, such as cyclohexyl (4-aminophenyl) carbonate.
Reduction: The major product is cyclohexyl (4-aminophenyl) carbonate.
Scientific Research Applications
Cyclohexyl (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Mechanism of Action
The mechanism of action of cyclohexyl (4-nitrophenyl) carbonate involves its interaction with nucleophiles and reducing agents. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl (4-aminophenyl) carbonate
- Cyclohexyl (4-methoxyphenyl) carbonate
- Cyclohexyl (4-chlorophenyl) carbonate
Uniqueness
Cyclohexyl (4-nitrophenyl) carbonate is unique due to the presence of both a cyclohexyl group and a nitrophenyl group. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and reducing agents. The nitro group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohexyl (4-nitrophenyl) carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGDMUVJXIBLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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